molecular formula C11H19BrO4 B8648531 2-[(2-Bromopropanoyl)oxy]octanoic acid CAS No. 873437-36-6

2-[(2-Bromopropanoyl)oxy]octanoic acid

Cat. No.: B8648531
CAS No.: 873437-36-6
M. Wt: 295.17 g/mol
InChI Key: MZMWDTBBVARORD-UHFFFAOYSA-N
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Description

2-[(2-Bromopropanoyl)oxy]octanoic acid is a brominated carboxylic acid ester featuring an octanoic acid backbone substituted with a 2-bromopropanoyloxy group. This compound is characterized by its unique functional groups, including a carbonyl (C=O) stretch at 1745 cm⁻¹, C–H stretching of the CH₃ group (2933 cm⁻¹), C–O stretching (1154 cm⁻¹), and O–H stretching (3338 cm⁻¹) in its IR spectrum . It is synthesized via esterification reactions, as demonstrated in the preparation of poly[2-((2-bromopropanoyl)oxy)ethyl 2-methylbutanoate], where 2-bromopropanoic acid serves as a key intermediate . The bromine atom enhances its reactivity, making it valuable in polymer chemistry and organic synthesis.

Properties

CAS No.

873437-36-6

Molecular Formula

C11H19BrO4

Molecular Weight

295.17 g/mol

IUPAC Name

2-(2-bromopropanoyloxy)octanoic acid

InChI

InChI=1S/C11H19BrO4/c1-3-4-5-6-7-9(10(13)14)16-11(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,14)

InChI Key

MZMWDTBBVARORD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)OC(=O)C(C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Structural Features Key IR Data (cm⁻¹) Applications/Reactivity
2-[(2-Bromopropanoyl)oxy]octanoic acid Bromopropanoyloxy, octanoic acid Aliphatic chain with brominated ester 1745 (C=O), 2933 (C–H), 3338 (O–H) Polymer synthesis, intermediates
2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid Bromophenoxy, coumarin, propanoic acid Aromatic bromophenoxy linked to coumarin core Not reported Pharmaceutical intermediates
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid Chloroethylcoumarin, propanoic acid Chlorinated coumarin derivative Not reported Medicinal chemistry
Octanoic acid methyl ester Methyl ester, octanoic acid Simple aliphatic ester Not reported Flavor/fragrance industry

Reactivity and Stability

  • Bromine vs. Chlorine Substituents: The bromine in this compound facilitates nucleophilic substitution reactions, whereas chlorine in the coumarin derivative (CAS 840479-48-3) may reduce electrophilicity due to lower leaving-group ability .
  • Aliphatic vs. Aromatic Esters: The aliphatic chain in the target compound enhances solubility in non-polar solvents compared to aromatic analogs like the bromophenoxy coumarin derivative .
  • Polymerization Potential: The target compound’s ester group enables copolymerization, as seen in its use for synthesizing functional polymers, unlike the coumarin-based derivatives, which are typically used as bioactive scaffolds .

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